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Compound of Interest

Compound Name: 5-Chlorosalicylaldehyde

Cat. No.: B124248

An In-depth Technical Guide to the Structural Analysis and Conformation of 5-
Chlorosalicylaldehyde

Introduction

5-Chlorosalicylaldehyde (5CSA) is a halogenated derivative of salicylaldehyde, a naturally
occurring aromatic aldehyde. It serves as a crucial intermediate and precursor in the synthesis
of a wide array of commercially significant compounds, including fragrances, dyes, and
pharmaceuticals.[1] Its utility in medicinal chemistry is notable, for instance, in the production of
imine resveratrol derivatives investigated as multi-target agents against Alzheimer's disease.[1]
The chemical reactivity and biological activity of 5CSA are intrinsically linked to its molecular
structure and conformational preferences. A thorough understanding of its three-dimensional
structure, particularly the interplay of its functional groups, is paramount for researchers in
organic synthesis, materials science, and drug development.

This technical guide provides a comprehensive analysis of the structural and conformational
properties of 5-Chlorosalicylaldehyde. It delves into the experimental and computational
methodologies employed to elucidate its structure, presents key quantitative data, and
visualizes the fundamental structural relationships and analytical workflows.

Conformational Landscape

The conformational flexibility of 5-Chlorosalicylaldehyde primarily arises from the internal
rotation around two single bonds: the C-C bond connecting the aldehyde group to the aromatic
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ring and the C-O bond of the hydroxyl group.[1] Theoretical calculations, specifically using
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have identified four distinct
conformers on the potential energy surface of the molecule.[1]

These conformers differ in the orientation of the aldehyde (-CHO) and hydroxyl (-OH) groups
relative to the benzene ring. However, one conformer is significantly more stable than the
others due to the formation of a strong intramolecular hydrogen bond.[1]

Relative Energies of Conformers

The most stable conformer, designated as Conformer |, is characterized by an intramolecular
hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction provides
substantial stabilization, rendering it the overwhelmingly predominant form in the gas phase at
room temperature.[1] The other conformers are at least 30 kJ mol~t higher in energy, making
their populations negligible under standard conditions.[1]

Conformer Description Relative Energy (kJ mol~?)

Intramolecular H-bond

I 0.00
(OH---0=C)
Aldehyde and hydroxyl groups

Il > 30
rotated 180°
Only hydroxyl group rotated

I > 30
180°
Only aldehyde group rotated

v Y yae grotp > 30

180°

Data sourced from DFT(B3LYP)/6-311++G(d,p) calculations.[1]
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Conformational Isomers of 5-Chlorosalicylaldehyde
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Caption: Conformational energy landscape of 5-Chlorosalicylaldehyde.

Structural Analysis: Key Techniques and Findings

A combination of experimental and computational methods provides a detailed picture of the
molecular structure of 5-Chlorosalicylaldehyde.

X-ray Crystallography

X-ray diffraction on a single crystal of 5CSA provides definitive information about its solid-state
structure. The crystal structure reveals that the molecule is nearly planar and adopts the
intramolecularly hydrogen-bonded conformation (Conformer 1).[1][2] In the crystal lattice,
molecules are further interconnected by intermolecular O-H---O hydrogen bonds, forming zig-
zag chains.[1]
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Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: Suitable single crystals of 5-Chlorosalicylaldehyde are typically grown by
slow evaporation of a solution, for example, from aqueous ethanol or benzene.[3]

o Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are
collected at a specific temperature (e.g., room temperature). Standard reflections are
measured periodically to monitor crystal stability.[4]

 Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell parameters and space group. The structure is solved using direct methods and
refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically,
and hydrogen atoms are placed in calculated positions.

Table of Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P21

a 3.8818(5) A
b 5.6515(7) A
c 15.204(2) A
B 93.176(1)°
Molecules per unit cell (2) 2

Data obtained at room temperature.[1]

Intramolecular Hydrogen Bonding

The most significant structural feature of 5CSA is the strong O-H:--O=C intramolecular
hydrogen bond. This resonance-assisted hydrogen bond (RAHB) creates a stable six-
membered pseudo-ring and dictates the molecule's preferred conformation.[5][6]
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Evidence and Parameters:

o Computational Data: DFT calculations predict the geometric parameters of this hydrogen
bond in the isolated molecule.[1]

¢ Spectroscopic Evidence:

o H NMR: The presence of the hydrogen bond causes a significant downfield shift of the
phenolic proton signal (to ~10.9 ppm or higher), which is also largely independent of
concentration.[7]

o FTIR: The hydrogen bond leads to a lowering of the C=0 stretching frequency and a
broadening and red-shifting of the O-H stretching band compared to conformers without
this bond.

Table of Intramolecular Hydrogen Bond Parameters (Computational)

Parameter Value
d(O---0) 2.640 A
d(H---0) 1.771 A
£ (O=H---0) 145.4°
O-H bond length 0.984 A

Values computed for the isolated molecule at the DFT(B3LYP)/6-311++G(d,p) level.[1]

Caption: Intramolecular hydrogen bond in 5-Chlorosalicylaldehyde.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy *H NMR spectroscopy is a powerful tool for
confirming the structure of 5CSA in solution. The chemical shifts and coupling patterns of the
aromatic protons provide information about the substitution pattern, while the phenolic proton
signal is a key indicator of hydrogen bonding.

o Experimental Protocol:
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o Sample Preparation: Dissolve a few milligrams of 5-Chlorosalicylaldehyde in a suitable
deuterated solvent (e.g., CDCls or DMSO-ds).

o Data Acquisition: Record the *H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

o Analysis: Process the resulting Free Induction Decay (FID) and analyze the chemical
shifts, integration, and multiplicity of the signals.

Infrared (IR) Spectroscopy IR spectroscopy is used to probe the vibrational modes of the
molecule. Matrix isolation IR spectroscopy, in particular, is a sophisticated technique that allows
for the study of individual, isolated conformers at very low temperatures.

o Experimental Protocol: Matrix Isolation IR Spectroscopy
o Sample Preparation: The 5CSA sample is heated to produce a vapor.[1]

o Matrix Deposition: The vapor is co-deposited with a large excess of an inert gas (e.g., N2)
onto a cryogenic substrate (e.g., Csl at 10 K). This traps individual 5CSA molecules in an
inert matrix.[1]

o Spectral Measurement: The IR spectrum of the isolated molecules is recorded.

o Photochemical Conversion: The matrix can be irradiated with UV light (e.g., 308 nm) to
induce conversion from the most stable conformer (l) to a higher-energy conformer (ll),
allowing the spectrum of the less stable conformer to be recorded and analyzed.[1]

Computational Modeling

Computational chemistry, particularly DFT, is indispensable for studying the conformational
landscape, relative energies, and structural properties of 5CSA.

o Methodology: DFT Calculations
o Structure Building: A 3D model of 5-Chlorosalicylaldehyde is created.

o Conformational Search: A systematic search of the potential energy surface is performed
by rotating the key dihedral angles (around the C-C and C-O bonds) to identify all possible
conformers (energy minima).
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o Geometry Optimization: The geometry of each identified conformer is optimized to find the
lowest energy structure for that conformer. A common level of theory is B3LYP with the 6-
311++G(d,p) basis set.[1]

o Frequency Calculation: Vibrational frequency calculations are performed to confirm that
the optimized structures are true minima (no imaginary frequencies) and to predict IR

spectra.

o Energy Analysis: The electronic and zero-point vibrational energies are used to determine

the relative stabilities of the conformers.
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Caption: Workflow for the structural analysis of 5-Chlorosalicylaldehyde.

Conclusion
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The structural analysis of 5-Chlorosalicylaldehyde reveals a molecule with a well-defined and
highly stable conformation dominated by a strong intramolecular hydrogen bond. This feature is
confirmed through a synergistic approach combining X-ray crystallography, NMR and IR
spectroscopy, and high-level computational modeling. The most stable conformer is planar,
with the hydroxyl and aldehyde groups locked in a cis-orientation by a resonance-assisted
hydrogen bond. This structural rigidity and specific electronic arrangement are fundamental to
its chemical properties and its role as a versatile building block in the synthesis of more
complex molecules for pharmaceutical and materials applications. The detailed methodologies
and data presented herein provide a robust foundation for researchers working with this
important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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